molecular formula C9H9NO2 B12876911 4-Ethyl-2-hydroxybenzo[d]oxazole

4-Ethyl-2-hydroxybenzo[d]oxazole

Cat. No.: B12876911
M. Wt: 163.17 g/mol
InChI Key: NWQRBNFJIGJGGJ-UHFFFAOYSA-N
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Description

4-Ethyl-2-hydroxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-hydroxybenzo[d]oxazole typically involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone. One common method involves the condensation of 2-aminophenol with an aldehyde under acidic or basic conditions, followed by cyclization to form the oxazole ring . Various catalysts, such as metal catalysts and nanocatalysts, can be used to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of magnetic nanocatalysts has been explored to facilitate the synthesis process, allowing for easy separation and reuse of the catalyst .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-hydroxybenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxazole-2-carboxylic acids, while substitution reactions can produce a wide range of functionalized oxazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Ethyl-2-hydroxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2-hydroxybenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

4-ethyl-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C9H9NO2/c1-2-6-4-3-5-7-8(6)10-9(11)12-7/h3-5H,2H2,1H3,(H,10,11)

InChI Key

NWQRBNFJIGJGGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)OC(=O)N2

Origin of Product

United States

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